molecular formula C9H9Br2N B12963578 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12963578
M. Wt: 290.98 g/mol
InChI Key: UEKBPQZKBBAXGR-UHFFFAOYSA-N
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Description

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a halogenated derivative of the aminoindane scaffold, characterized by a bicyclic indene structure with a primary amine group at the 1-position and bromine atoms at the 6- and 7-positions. This compound is of interest in medicinal chemistry due to its structural similarity to neurotransmitters like dopamine and serotonin, which enables interactions with central nervous system (CNS) targets such as monoamine transporters and receptors .

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

6,7-dibromo-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Br2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2

InChI Key

UEKBPQZKBBAXGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 6 and 7 positions of the indene ring.

Industrial Production Methods

Industrial production of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce 2,3-dihydro-1H-inden-1-amine. Substitution reactions result in various substituted indene derivatives.

Scientific Research Applications

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Structural Difference : Fluorine atoms replace bromine at positions 6 and 7.
  • Impact : Fluorine’s electronegativity increases polarity, reducing lipophilicity compared to brominated analogs. This may lower CNS penetration but improve aqueous solubility.
  • Applications : Used in studies requiring moderate lipophilicity and enhanced metabolic stability .
Indatraline ((1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)
  • Structural Difference : Contains a dichlorophenyl group at position 3 and a methylamine substituent.
  • Pharmacological Profile: Potent non-selective monoamine transporter inhibitor (dopamine, serotonin, norepinephrine) with cocaine-like effects but longer duration .
  • Metabolism : Undergoes aromatic hydroxylation and glucuronidation, forming detectable metabolites in vivo .
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
  • Structural Difference : Bromine at positions 5 and 7, with a hydroxyl group replacing the amine.
  • Impact: The hydroxyl group introduces hydrogen-bonding capacity, reducing membrane permeability. Likely used in non-CNS applications, such as material science intermediates .

Positional Isomers

(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Structural Difference : Single bromine at position 6.
  • Impact : Reduced steric hindrance and lipophilicity compared to 6,7-dibromo analog. May exhibit weaker target binding but faster metabolic clearance .

Functional Group Variations

2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives
  • Structural Difference : Arylidene substituents at position 2 introduce planar conjugated systems.
  • Impact : Modulates electronic properties and bioactivity. For example, chalcone-derived variants show antiproliferative and antimicrobial effects .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Lipophilicity (LogP)* Primary Applications
6,7-Dibromo-2,3-dihydro-1H-inden-1-amine ~291.97† Br (6,7) -NH2 High (~3.5) CNS drug development
6,7-Difluoro analog ~169.65 F (6,7) -NH2·HCl Moderate (~2.0) Metabolic studies
Indatraline ~296.64 Cl (3,4 on phenyl) -N(CH3) High (~3.8) Monoamine transporter inhibition
5,7-Dibromo-4-ol ~291.97 Br (5,7) -OH Moderate (~2.5) Material science intermediates

*Estimated based on halogen contributions.
†Calculated based on similar brominated compounds .

Research Implications

  • 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine : Its high lipophilicity makes it suitable for CNS-targeted therapies, though metabolic stability studies are needed to assess bromine’s impact on clearance rates.
  • Fluorinated Analogs : Preferred for applications requiring balanced solubility and stability, such as in vitro receptor assays .
  • Indatraline Derivatives : Highlight the importance of halogen positioning (chlorine vs. bromine) in tuning potency and duration of action .

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